molecular formula C15H14INO B14904071 N-(3-iodophenyl)-2,5-dimethylbenzamide

N-(3-iodophenyl)-2,5-dimethylbenzamide

Cat. No.: B14904071
M. Wt: 351.18 g/mol
InChI Key: HCRUEYROMYBPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodophenyl)-2,5-dimethylbenzamide is an organic compound characterized by the presence of an iodophenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2,5-dimethylbenzamide typically involves the coupling of 3-iodoaniline with 2,5-dimethylbenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

  • **Oxid

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3-iodophenyl)-2,5-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-7-11(2)14(8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)

InChI Key

HCRUEYROMYBPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.